molecular formula C16H12FNO3 B2671765 1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid CAS No. 1706461-87-1

1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid

Cat. No.: B2671765
CAS No.: 1706461-87-1
M. Wt: 285.274
InChI Key: AYIUMQFLTDQSLB-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid is a fluorinated indole derivative characterized by a 3-fluorobenzyl substituent at the N1 position and a carboxylic acid group at the C5 position. The 2-oxo-2,3-dihydroindole scaffold provides structural rigidity, while the fluorine atom enhances metabolic stability and modulates electronic properties. Its synthesis typically involves functionalization of 2-oxoindole precursors through alkylation or coupling reactions, as exemplified in patent literature .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-2-oxo-3H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c17-13-3-1-2-10(6-13)9-18-14-5-4-11(16(20)21)7-12(14)8-15(18)19/h1-7H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIUMQFLTDQSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)O)N(C1=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl bromide and indole-2-carboxylic acid.

    Reaction Conditions: The key steps involve nucleophilic substitution and cyclization reactions. The reaction conditions often include the use of bases like potassium carbonate and solvents such as dimethylformamide (DMF).

    Industrial Production: For large-scale production, the process is optimized to ensure high yield and purity.

Chemical Reactions Analysis

1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid are compared below with analogs sharing the indole or isoindole core, fluorinated substituents, or carboxylic acid moieties.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Key Properties/Biological Relevance Reference
Target Compound 3-Fluorobenzyl at N1; COOH at C5 299.28 Potential HIV integrase inhibition
5-[(2-Oxo-2,3-dihydro-1H-indol-1-yl)methyl]-1,3-benzodioxole-4-carboxylic acid (IMV) Benzodioxole at C5; COOH at C4 295.27 HIV integrase binding activity
5-[(5-Chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]-1,3-benzodioxole-4-carboxylic acid (CIW) Chlorine at C5; benzodioxole at C1 329.72 Enhanced hydrophobic interactions vs. IMV
1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid Isoindole core; pyridinylmethyl at N2 282.26 Lower molecular weight; solubility challenges
2-(4-Ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid Ethoxyphenyl at N2; isoindole core 337.32 Broader π-π stacking potential
1-Benzyl-5-chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid 2-Fluorophenyl at C3; benzyl at N1 387.82 Positional isomerism alters binding affinity

Structural and Electronic Differences

  • Fluorine Position : The target compound’s 3-fluorophenyl group contrasts with the 2-fluorophenyl isomer in , where fluorine’s ortho position may sterically hinder interactions compared to the meta position .
  • Core Modifications : Replacement of the dihydroindole core with isoindole (e.g., 1,3-dioxo derivatives in ) reduces planarity, affecting binding to flat enzymatic pockets.
  • Substituent Effects : The benzodioxole group in IMV and CIW enhances rigidity and aromatic stacking, while chlorine in CIW increases hydrophobicity relative to fluorine .

Pharmacological and Physicochemical Properties

  • Solubility : The carboxylic acid group in all analogs improves aqueous solubility, but bulky substituents (e.g., benzodioxole in IMV) may counteract this via hydrophobic effects .
  • Metabolic Stability: Fluorination in the target compound and IMV reduces oxidative metabolism compared to non-fluorinated analogs .
  • Binding Affinity : The target compound’s 3-fluorobenzyl group may optimize van der Waals interactions in enzyme active sites compared to 2-fluorophenyl or chlorinated variants .

Biological Activity

1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound features an indole core with a carboxylic acid functional group, which is crucial for its biological activity. The presence of the 3-fluorophenyl group is expected to influence its pharmacokinetic properties and interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including 1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid, as inhibitors of HIV-1 integrase. In a study published in Molecules, derivatives of indole-2-carboxylic acids demonstrated significant inhibitory effects on HIV-1 integrase with IC50 values ranging from 0.13 to 6.85 μM . The binding mode analysis indicated that the indole core and the carboxyl group chelate magnesium ions within the active site of the integrase, enhancing inhibition.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A series of indole derivatives were synthesized and tested against various cancer cell lines. The structure-activity relationship revealed that modifications at the C3 position significantly improved cytotoxicity. For instance, compounds with long-chain substituents at this position exhibited enhanced activity against cancer cell lines, indicating that hydrophobic interactions play a key role in their mechanism .

The biological activity of 1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid can be attributed to its ability to interact with specific enzymes involved in viral replication and cancer cell proliferation. The chelation of metal ions by the carboxylic acid group is critical for its inhibitory effects on integrase, while hydrophobic interactions with cellular targets contribute to its anticancer activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The introduction of halogenated phenyl groups at specific positions enhances activity against HIV integrase .
  • Indole Modifications : Alterations at the C3 position of the indole core can lead to significant improvements in cytotoxicity against cancer cells .

Data Table: Biological Activity Summary

Activity Target IC50 (μM) Reference
HIV Integrase InhibitionHIV-1 Integrase0.13 - 6.85
Anticancer ActivityVarious Cancer Cell LinesVaries

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on 1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid. The study demonstrated that compounds with specific modifications exhibited enhanced potency against both HIV integrase and various cancer cell lines. The findings suggest that careful structural modifications can lead to promising candidates for further development in antiviral and anticancer therapies.

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